4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

Catalog No.
S6648724
CAS No.
906820-08-4
M.F
C9H6Cl2FNO2S
M. Wt
282.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochlo...

CAS Number

906820-08-4

Product Name

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

IUPAC Name

4-fluoroisoquinoline-5-sulfonyl chloride;hydrochloride

Molecular Formula

C9H6Cl2FNO2S

Molecular Weight

282.12 g/mol

InChI

InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8;/h1-5H;1H

InChI Key

CZBQKKWMAVBCJX-UHFFFAOYSA-N

SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a heterocyclic isoquinoline core with a fluorine atom at the 4-position and a sulfonyl chloride group at the 5-position. Its molecular formula is C9H6Cl2FNO2SC_9H_6Cl_2FNO_2S and it has a molecular weight of approximately 282.12 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and reactivity in various

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride is primarily synthesized through a two-step reaction process:

  • Formation of 4-Fluoroisoquinoline-5-sulfonic Acid: The initial step involves reacting 4-fluoroisoquinoline with sulfuric anhydride, either in the presence or absence of sulfuric acid, to produce 4-fluoroisoquinoline-5-sulfonic acid.
  • Halogenation: The sulfonic acid is then treated with a halogenating reagent to yield the sulfonyl chloride derivative .

These reactions can be performed in a "one-pot" manner, allowing for efficient synthesis while minimizing purification steps from positional isomers .

The synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride can be summarized as follows:

  • Starting Material: Begin with 4-fluoroisoquinoline.
  • Step One - Sulfonation: React with sulfuric anhydride to form 4-fluoroisoquinoline-5-sulfonic acid.
  • Step Two - Halogenation: Treat the sulfonic acid with a halogenating agent (such as thionyl chloride) to convert it into the sulfonyl chloride derivative.
  • Isolation: The product can be isolated as a hydrochloride salt by adding hydrochloric acid during the final stages of synthesis .

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride has several potential applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.
  • Chemical Synthesis: Utilized in organic chemistry for further functionalization due to its reactive sulfonyl chloride group.
  • Research Tool: It may be employed in biological research to explore isoquinoline derivatives' effects on cellular pathways .

Interaction studies involving 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride focus on its reactivity with various nucleophiles due to the presence of the sulfonyl chloride group. These interactions can lead to the formation of diverse derivatives that may exhibit enhanced biological activities or novel pharmacological profiles. Studies on related compounds suggest potential interactions with enzymes and receptors involved in critical biological processes .

Several compounds share structural similarities with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-ChloroisoquinolineChlorine substitution at position 4Often used in similar synthetic pathways
5-SulfoisoquinolineSulfonic acid at position 5Lacks halogen functionality; used for different applications
4-MethylisoquinolineMethyl substitution at position 4Exhibits different biological activity due to methyl group
IsoquinolineBase structure without substitutionsServes as a precursor for various derivatives

These compounds highlight the unique positioning of functional groups in influencing both chemical reactivity and biological activity. The presence of fluorine and the sulfonyl chloride moiety in 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride enhances its potential utility in pharmaceutical applications compared to its analogs .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

280.9480332 g/mol

Monoisotopic Mass

280.9480332 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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